Molecular structure and formula of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Molecular structure and formula of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one
Abstract
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and analytical characterization of the novel compound, 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one. As a compound not extensively documented in publicly available scientific literature, this document serves as a foundational resource for researchers and drug development professionals interested in its potential applications. The guide delineates a plausible synthetic route, details the spectroscopic techniques for structural elucidation, and discusses the potential biological significance of the core chemical motifs based on analogous structures.
Introduction: Unveiling a Novel Chemical Entity
The compound 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one represents a unique chemical structure combining a linear aliphatic ketone with a substituted piperidine ring. The presence of the methylsulfonyl group, a common moiety in pharmacologically active compounds, suggests potential for biological activity. This guide aims to provide a theoretical yet practical framework for the synthesis and analysis of this molecule, thereby enabling its empirical investigation.
The core structure consists of a pentan-1-one chain attached to the nitrogen of a piperidine ring, which is further substituted at the 4-position with a methylsulfonyl group. This combination of a ketone, a tertiary amine, and a sulfone functional group suggests a compound with interesting chemical properties and potential for further chemical modification.
Molecular Structure and Physicochemical Properties
The first step in understanding a novel compound is to define its molecular structure and predict its fundamental properties.
Molecular Formula and Structure
Based on the IUPAC name, the molecular structure can be elucidated as follows:
-
Pentan-1-one: A five-carbon chain with a carbonyl group at the first carbon.
-
Piperidin-1-yl: A six-membered saturated heterocycle containing nitrogen, attached to the pentan-1-one at the nitrogen atom.
-
4-(Methylsulfonyl): A methylsulfonyl group (CH₃SO₂) attached to the fourth carbon of the piperidine ring.
This leads to the following molecular formula and structure:
Molecular Formula: C₁₁H₂₁NO₃S
Molecular Weight: 247.36 g/mol
Caption: Molecular structure of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Predicted Physicochemical Properties
While empirical data is unavailable, computational models can provide estimations of key physicochemical properties, which are crucial for applications in drug discovery and development.[1]
| Property | Predicted Value | Significance |
| Molecular Weight | 247.36 g/mol | Adheres to Lipinski's rule of five (<500 Da), suggesting potential for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, which is often favorable for drug absorption. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule has no hydrogen bond donors. |
| Hydrogen Bond Acceptors | 4 (3 from sulfone, 1 from ketone) | The presence of multiple hydrogen bond acceptors can influence solubility and binding to biological targets. |
| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility, which can be important for receptor binding. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one can be envisioned through a two-step process starting from commercially available 4-(methylsulfonyl)piperidine.
Caption: Proposed synthetic workflow for 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Experimental Protocol: Acylation of 4-(Methylsulfonyl)piperidine
This protocol describes the nucleophilic acyl substitution reaction between 4-(methylsulfonyl)piperidine and pentanoyl chloride.
Materials:
-
4-(Methylsulfonyl)piperidine
-
Pentanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(methylsulfonyl)piperidine (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pentanoyl chain, the piperidine ring, and the methylsulfonyl group. The chemical shifts will be influenced by the neighboring functional groups. For instance, the protons alpha to the carbonyl group will be deshielded and appear downfield.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 11 carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift (typically in the range of 170-210 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ketone) | 1715 - 1680 | Strong stretching |
| S=O (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong, asymmetric and symmetric stretching |
| C-N (Amine) | 1250 - 1020 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for the [M+H]⁺ ion would be approximately 248.1315.
Potential Applications and Biological Relevance
While the biological activity of 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one has not been reported, the structural motifs present suggest potential for investigation in drug discovery.
-
Kinase Inhibition: The methylsulfonylpiperidine moiety is found in several kinase inhibitors. For example, Ebvaciclib (PF-06873600) is an inhibitor of cyclin-dependent kinases (CDKs) and contains a 1-methylsulfonylpiperidin-4-ylamino group.[2][3][4] Another example is R547, a potent CDK inhibitor, which also incorporates a 1-methanesulfonylpiperidin-4-ylamino moiety.[5] This suggests that the title compound could be explored as a scaffold for the development of new kinase inhibitors.
-
Other Therapeutic Areas: Piperidine derivatives are prevalent in a wide range of therapeutic agents, including those targeting the central nervous system and those with anticancer properties.[6][7][8] The sulfone group is also a key feature in many antibacterial and anti-inflammatory drugs.
Conclusion
This technical guide has provided a detailed theoretical framework for the synthesis, characterization, and potential applications of the novel compound 1-(4-(Methylsulfonyl)piperidin-1-yl)pentan-1-one. By outlining a clear synthetic protocol and the expected analytical data, this document serves as a valuable resource for researchers aiming to explore the chemistry and biological activity of this and related molecules. The structural similarities to known pharmacologically active agents, particularly kinase inhibitors, warrant further investigation into the therapeutic potential of this compound.
References
- DrugMapper. (n.d.). EBVACICLIB.
- Preprints.org. (n.d.). Supporting information.
- DrugMapper. (n.d.). DrugMapper.
- PubChem. (n.d.). Ebvaciclib.
- MedKoo Biosciences. (n.d.). Ebvaciclib | CAS# 2185857-97-8 | CDK inhibitor.
- PubChem. (n.d.). Azd-1283.
- MDPI. (2022). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.
- PubMed. (2012). Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives.
- PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
- ResearchGate. (n.d.). Physiochemical properties, pharmacokinetics, drug-likeness, and medical chemistry of NSC765600.
- PubChem. (n.d.). (4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)((trans)-octahydroisoquinolin-2(1H)-yl)methanone.
- MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl) -.
- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- PubMed. (n.d.). Cellular pharmacology and in vivo activity of a new anticancer agent, ZD9331: a water-soluble, nonpolyglutamatable, quinazoline-based inhibitor of thymidylate synthase.
- BindingDB. (n.d.). BDBM384576 4-({trans-4-[4- (methylsulfonyl)piperidin- 1- yl]cyclohexyl}amino) quinazoline-6-carbonitrile.
- Binding Database. (n.d.). Binding Database.
- Selleck Chemicals. (2024). Piperine.
- MedChemExpress. (n.d.). Ebvaciclib (PF-06873600).
- PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
- PMC. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
- PubMed. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

